2-(1H-imidazol-2-yl)-2-methylpropanal
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Overview
Description
2-(1H-imidazol-2-yl)-2-methylpropanal is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-2-yl)-2-methylpropanal typically involves the reaction of imidazole derivatives with aldehydes under controlled conditions.
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, often involves large-scale chemical reactions using catalysts to enhance yield and efficiency. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-2-yl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(1H-imidazol-2-yl)-2-methylpropanal has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-2-yl)-2-methylpropanal involves its interaction with various molecular targets. The imidazole ring can act as a hydrogen donor and acceptor, facilitating charge-transfer processes in enzymes. This compound can inhibit the activity of certain enzymes, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-2-yl)pyridine
- 2-(2-Pyridyl)imidazole
- 2-(Imidazol-2-yl)pyridine
Uniqueness
2-(1H-imidazol-2-yl)-2-methylpropanal is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)-2-methylpropanal |
InChI |
InChI=1S/C7H10N2O/c1-7(2,5-10)6-8-3-4-9-6/h3-5H,1-2H3,(H,8,9) |
InChI Key |
KAVWQJWAYNDTAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=NC=CN1 |
Origin of Product |
United States |
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